N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide
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Overview
Description
N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide is a synthetic organic compound characterized by its unique cyclopropyl and ynamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide typically involves the reaction of a cyclopropylmethylamine derivative with a but-2-ynoic acid derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the annulation of bicyclobutanes with ynamides . The reaction conditions often include mild temperatures and the presence of a suitable solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the ynamide group to an amine or alkene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ynamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alkenes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and bioisosteres.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways. For example, the cyclopropyl group can induce strain in the target molecule, leading to conformational changes and altered activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Phenylcyclopropyl)methyl]but-2-ynamide
- N-[(2-Methylcyclopropyl)methyl]but-2-ynamide
- N-[(2-Cyclopropylmethyl)but-2-ynamide
Uniqueness
N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential for membrane permeability. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and applications.
Properties
IUPAC Name |
N-[(2-benzylcyclopropyl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-6-15(17)16-11-14-10-13(14)9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,9-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWHTRGMBPRGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CC1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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